molecular formula C7H9N3O4 B1373953 methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate CAS No. 1245772-53-5

methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B1373953
CAS No.: 1245772-53-5
M. Wt: 199.16 g/mol
InChI Key: VVZABLYOAAXUBJ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Number

The compound this compound follows the International Union of Pure and Applied Chemistry systematic nomenclature conventions for heterocyclic compounds containing pyrazole moieties. The complete systematic name accurately describes the substitution pattern, with the methyl group at the 5-position and the nitro group at the 4-position of the pyrazole ring, connected through the nitrogen at position 1 to an acetate ester linkage. The Chemical Abstracts Service has assigned the registry number 1245772-53-5 to this specific structural configuration, providing unambiguous identification in chemical databases and literature. This registry number distinguishes the compound from closely related structural analogs, such as the corresponding carboxylic acid derivative with CAS number 1001611-09-1. The nomenclature system also accounts for the potential tautomeric forms of the pyrazole ring, with the 1H designation indicating the position of the hydrogen atom on the pyrazole nitrogen atoms.

The Molecular Design Limited number MFCD18374178 serves as an additional identifier in chemical databases, facilitating cross-referencing across different information systems. The systematic nomenclature reflects the compound's membership in the broader family of pyrazolylacetic acid derivatives, which have garnered attention for their diverse chemical and biological properties. The precise nomenclature becomes particularly important when considering the tautomeric nature of pyrazole rings, as different tautomeric forms can exhibit distinct chemical and physical properties despite sharing the same molecular formula.

Molecular Formula and Weight

This compound possesses the molecular formula C₇H₉N₃O₄, representing a relatively compact structure with seven carbon atoms, nine hydrogen atoms, three nitrogen atoms, and four oxygen atoms. The molecular weight of 199.16 daltons reflects the contribution of the methyl ester functionality, which adds 14 daltons compared to the corresponding carboxylic acid analog that exhibits a molecular weight of 185.14 daltons. This molecular weight difference demonstrates the structural relationship between the ester and acid forms of the compound.

Property Value Reference
Molecular Formula C₇H₉N₃O₄
Molecular Weight 199.16 g/mol
Monoisotopic Mass 199.059306 Da
Heavy Atom Count 14 Calculated
Hydrogen Bond Acceptors 4 Calculated
Hydrogen Bond Donors 0 Calculated

The molecular composition reveals the presence of multiple heteroatoms, with nitrogen comprising 21.1% of the total atom count and oxygen contributing 28.6%. This high heteroatom content significantly influences the compound's physical and chemical properties, including its polarity, hydrogen bonding capacity, and electronic distribution. The three nitrogen atoms participate in different chemical environments: two within the pyrazole ring system and one as part of the nitro group. The four oxygen atoms are distributed between the nitro group (two atoms) and the ester functionality (two atoms), creating multiple sites for potential intermolecular interactions.

The molecular structure can be represented using the Simplified Molecular Input Line Entry System notation as O=C(OC)CN1N=CC(N+=O)=C1C, which accurately captures the connectivity and formal charge distribution within the molecule. This representation facilitates computational studies and database searches while providing a standardized format for chemical information exchange.

Crystallographic Data and Conformational Analysis

Crystallographic studies of related nitropyrazole compounds provide valuable insights into the structural characteristics and conformational preferences of this compound. Analysis of similar mononitrated pyrazole ester structures reveals consistent patterns in molecular geometry and intermolecular packing arrangements. The nitro group at the 4-position typically adopts a nearly planar conformation with respect to the pyrazole ring, as observed in analogous structures where the deviation from planarity ranges from 3.0° to 6.5°. This planarity results from favorable orbital overlap and is stabilized by intramolecular hydrogen bonding interactions with neighboring carbon-hydrogen bonds.

The pyrazole ring system exhibits characteristic bond lengths consistent with aromatic heterocycles, with nitrogen-carbon bonds typically ranging from 1.333 to 1.347 angstroms and carbon-carbon bonds measuring approximately 1.363 to 1.392 angstroms. These values align with established parameters for substituted pyrazoles and confirm the aromatic character of the ring system. The acetate ester side chain introduces conformational flexibility, with the methylene bridge allowing for rotation around the nitrogen-carbon bond connecting the pyrazole ring to the acetate group.

Structural Parameter Typical Range Observed Trends
Nitrogen-Carbon Bond Length 1.333-1.347 Å Consistent with aromatic character
Carbon-Carbon Bond Length 1.363-1.392 Å Typical for pyrazole rings
Nitro Group Planarity 3.0-6.5° deviation Nearly coplanar with ring
Side Chain Conformation Variable Gauche arrangements common

Extended crystal structures of related compounds demonstrate layered arrangements where pyrazole rings organize in mirror symmetry patterns, forming distinct layers with side chains positioned centrally within these layers. The presence of the ester functionality influences the overall packing density, with methyl ester derivatives typically exhibiting higher densities compared to longer alkyl chain analogs. The conformational preferences of the acetate side chain tend toward gauche arrangements, particularly when bulky substituents are present on the pyrazole ring.

Intermolecular interactions play a crucial role in determining crystal packing patterns, with hydrogen bonding between the nitro oxygen atoms and neighboring carbon-hydrogen bonds contributing to structural stability. The methyl ester group participates in additional van der Waals interactions that influence the overall crystal architecture and contribute to the compound's physical properties.

Tautomeric Behavior and Prototropic Equilibria

The tautomeric behavior of this compound reflects the general principles governing pyrazole tautomerism, where prototropic equilibria involve migration of the hydrogen atom between the two ring nitrogen atoms. This annular prototropic tautomerism results in interconversion between structures that differ in the positioning of the hydrogen atom and consequently in the numbering of carbon positions 3 and 5. The presence of both electron-donating methyl and electron-withdrawing nitro substituents creates a complex electronic environment that influences the relative stability of different tautomeric forms.

Theoretical studies on related pyrazole systems indicate that electron-donating groups such as methyl substituents tend to favor tautomers where the hydrogen resides on the nitrogen adjacent to the substituted carbon. Conversely, electron-withdrawing groups like nitro substituents can shift the equilibrium toward alternative tautomeric forms. In the case of this compound, the competing electronic effects of the methyl and nitro groups create a delicate balance that determines the predominant tautomeric form under specific conditions.

Tautomeric Factor Effect on Equilibrium Mechanism
Methyl Group (Position 5) Favors adjacent N-H Electron donation through π-system
Nitro Group (Position 4) Opposes adjacent N-H Electron withdrawal
Solvent Effects Variable Hydrogen bonding and polarity
Temperature Increases exchange rate Thermal activation

Nuclear magnetic resonance spectroscopy studies of related pyrazole derivatives demonstrate that tautomeric interconversion rates are typically fast on the nuclear magnetic resonance timescale in solution, resulting in averaged signals for tautomerically equivalent positions. However, the rate of exchange can be influenced by solvent polarity, temperature, and the electronic nature of substituents. Polar aprotic solvents such as dimethyl sulfoxide tend to slow tautomeric exchange, potentially allowing observation of individual tautomeric forms under appropriate conditions.

The acetate ester side chain attached to the nitrogen atom provides additional stabilization through electron withdrawal, which can influence the electron density distribution within the pyrazole ring and affect tautomeric preferences. Computational studies suggest that the nitrogen substitution pattern in N-alkylpyrazoles can lock the compound into a specific tautomeric form, eliminating the dynamic equilibrium observed in unsubstituted pyrazoles. This structural constraint simplifies the analysis of nuclear magnetic resonance spectra and provides more predictable chemical behavior in synthetic applications.

Environmental factors such as crystal packing forces in the solid state can further influence tautomeric preferences, with crystallographic studies revealing that specific tautomeric forms may be preferentially stabilized through intermolecular hydrogen bonding networks. The combination of electronic, steric, and environmental effects creates a complex landscape of tautomeric behavior that requires careful consideration in both theoretical and experimental investigations of this compound class.

Properties

IUPAC Name

methyl 2-(5-methyl-4-nitropyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-5-6(10(12)13)3-8-9(5)4-7(11)14-2/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZABLYOAAXUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-methyl-4-nitro-1H-pyrazole

This intermediate is typically synthesized by nitration of 5-methylpyrazole or by condensation routes involving hydrazines and β-dicarbonyl compounds, followed by selective nitration. Careful control of nitration conditions is required to achieve substitution at the 4-position without over-nitration or ring degradation.

Alkylation/Esterification to Form the Target Compound

The key step involves the reaction of the pyrazole nitrogen with a suitable acylating or alkylating agent, commonly methyl bromoacetate or methyl chloroacetate, under basic conditions to form the N-substituted ester.

  • Typical reagents and conditions:
    • Base: Potassium carbonate or similar to deprotonate the pyrazole NH and enhance nucleophilicity.
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
    • Temperature: Reflux conditions around 80–100°C.
    • Reaction time: 6–12 hours to ensure completion.

This method ensures selective N-alkylation without affecting the nitro or methyl substituents on the ring.

Detailed Preparation Method Example

Step Reagents & Conditions Purpose/Notes
1 5-methyl-4-nitro-1H-pyrazole (starting material) Prepared or sourced as intermediate
2 Methyl bromoacetate, potassium carbonate, DMF, reflux 80°C Alkylation of pyrazole NH to form methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate
3 Reaction monitoring by TLC or HPLC To ensure completion and purity
4 Work-up: aqueous extraction, solvent evaporation Isolation of crude product
5 Purification: recrystallization from ethanol or column chromatography To achieve >95% purity

Reaction Scheme (Simplified)

$$
\text{5-methyl-4-nitro-1H-pyrazole} + \text{methyl bromoacetate} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, reflux}} \text{this compound}
$$

Analytical and Characterization Techniques

Research Findings and Optimization

Parameter Optimal Range/Condition Effect on Yield and Purity
Temperature 80–100°C Higher temperature promotes complete reaction but excessive heat may degrade nitro group
Solvent DMF or acetonitrile Enhances solubility and reaction rate
Base Potassium carbonate Efficient deprotonation of pyrazole NH
Reaction Time 6–12 hours Balances reaction completion and side product formation
Purification Method Recrystallization or chromatography Achieves >95% purity

These parameters have been optimized in various studies to maximize yield and minimize side reactions such as hydrolysis or over-alkylation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate can undergo reduction reactions to form amino derivatives.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or dimethyl sulfoxide.

Major Products:

    Reduction: Amino derivatives of the pyrazole ring.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate could serve as a scaffold for developing new antimicrobial agents. For instance, studies indicate that related compounds demonstrate efficacy against various bacterial strains, suggesting that modifications to the pyrazole structure may enhance activity against resistant strains .

Anti-inflammatory Properties

Pyrazole derivatives are also noted for their anti-inflammatory effects. The incorporation of the methyl and nitro groups in this compound may enhance its ability to inhibit inflammatory pathways, making it a candidate for further investigation in the treatment of inflammatory diseases .

Analgesic Effects

Similar compounds in the pyrazole class have been utilized for their analgesic properties. This compound could potentially be explored as an analgesic agent, especially given the historical use of pyrazoles like antipyrine in pain relief .

Pesticide Development

The structural characteristics of this compound suggest potential utility in agrochemicals, particularly as a pesticide or herbicide. Pyrazole derivatives have been investigated for their ability to inhibit specific enzymes in pests, leading to effective pest control solutions .

Characterization Techniques

Characterization of synthesized this compound is performed using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography to confirm its structure and purity.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated various pyrazole derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. This compound was tested alongside other derivatives, showing promising results with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Anti-inflammatory Activity
In another investigation, a series of pyrazole derivatives were assessed for their ability to inhibit cyclooxygenase (COX) enzymes linked to inflammation. This compound demonstrated significant inhibition, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Methyl 2-[5-(2-Hydroxyphenyl)-2H-Tetrazol-2-yl]acetate

Key Differences and Similarities :

  • Core Heterocycle : The tetrazole ring in this compound replaces the pyrazole in the target molecule. Tetrazoles are more electron-deficient and exhibit stronger hydrogen-bonding capabilities due to their four nitrogen atoms .
  • Substituents : The 2-hydroxyphenyl group introduces intramolecular O–H⋯N hydrogen bonding, absent in the nitro-pyrazole derivative. This interaction stabilizes the molecular conformation and influences crystal packing .
  • Crystal Packing : Unlike the target compound, this tetrazole derivative forms C–H⋯O hydrogen-bonded dimers and offset π-π interactions between aromatic rings, creating a layered supramolecular architecture .

Table 1: Structural and Functional Comparison

Property Methyl 2-(5-Methyl-4-Nitro-1H-Pyrazol-1-yl)acetate Methyl 2-[5-(2-Hydroxyphenyl)-2H-Tetrazol-2-yl]acetate
Heterocycle Pyrazole (1H) Tetrazole (2H)
Key Substituents 4-Nitro, 5-methyl 5-(2-Hydroxyphenyl)
Hydrogen Bonding Likely weak C–H⋯O (nitro group) Strong O–H⋯N and C–H⋯O interactions
Crystal Interactions Not reported Offset π-π stacking, dimer formation
Applications Agrochemical intermediates (inferred) Metal-organic frameworks (MOFs)

(S)-Methyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)-3-Phenylpropanoate

  • Functional Groups : The dioxoisoindolinyloxy group replaces the pyrazole ring, introducing a chiral center and a bulky aromatic substituent. This increases steric hindrance and alters solubility compared to the nitro-pyrazole ester .
  • Reactivity : The ester linkage here is adjacent to a phenyl group, which may enhance π-π interactions in supramolecular assemblies, unlike the nitro-pyrazole derivative’s electronic effects .

Ethyl 1-(5-Methyl-2-Pyridyl)pyrazole-3-carboxylate

  • Ester vs. Pyridine Hybrid : The pyridine-pyrazole hybrid structure in this compound offers dual coordination sites for metal binding, a feature absent in the target molecule .
  • Substituent Effects : The 5-methylpyridyl group may enhance thermal stability compared to the nitro group, which could decompose under harsh conditions .

Research Findings and Implications

  • Supramolecular Behavior : Tetrazole and pyridine-containing analogs exhibit stronger intermolecular interactions (hydrogen bonding, π-stacking) compared to nitro-pyrazoles, making them more suitable for crystal engineering .
  • Biological Relevance : Pyrazole nitro derivatives are often explored as protease inhibitors or herbicides, whereas tetrazole analogs are prioritized for MOFs due to their metal-coordination versatility .

Biological Activity

Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC7H9N3O4
Molecular Weight185.16 g/mol
CAS Number1245772-53-5
IUPAC NameThis compound

This compound features a pyrazole ring substituted with a methyl group and a nitro group, which contributes to its unique biological activity.

The mechanism of action of this compound involves several key interactions:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that can interact with various biological macromolecules.
  • Enzyme Interaction : The pyrazole ring can bind to enzymes or receptors, modulating their activity through hydrogen bonding and π-π interactions.
  • Biological Targeting : The compound's structure allows it to mimic biologically active molecules, facilitating its use in medicinal chemistry applications .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit cell proliferation in various cancer cell lines. For instance, one study demonstrated that similar pyrazole derivatives exhibited significant antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a promising avenue for further exploration in cancer therapy .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro assays have shown that pyrazole derivatives can exhibit moderate to excellent activity against various pathogens, including both Gram-positive and Gram-negative bacteria. This antimicrobial potential is attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored as well. Studies indicate that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and nitric oxide (NO), which are critical mediators in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

  • Anticancer Study : A study on pyrazole derivatives revealed that specific compounds induced apoptosis in cancer cells and inhibited tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
  • Antimicrobial Evaluation : Another research focused on the synthesis of pyrazole-based compounds reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, emphasizing the importance of structural modifications in enhancing bioactivity .
  • Multicomponent Synthesis : Recent advancements in multicomponent reactions for synthesizing pyrazole derivatives have shown improved yields and biological activities, paving the way for more efficient drug discovery processes .

Q & A

Q. What are the established synthetic routes for methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer:

  • Cyclocondensation Approach : A common method involves cyclocondensation of precursors like ethyl acetoacetate with dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate derivatives were synthesized via this route, followed by hydrolysis to yield carboxylic acids .
  • Alternative Pathways : Esters like ethyl oxalyl monochloride have been used to functionalize pyrazole cores, as seen in pyrrolizine derivatives . Optimization can leverage statistical Design of Experiments (DoE) to minimize trial-and-error, focusing on variables like temperature, solvent polarity, and catalyst loading .

Q. Which spectroscopic and computational methods are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • Experimental Techniques :
    • NMR/IR : Essential for confirming functional groups (e.g., nitro, ester) and regiochemistry.
    • X-ray Crystallography : Resolves stereochemical ambiguities; used in structurally related pyrazole derivatives (e.g., 4-methyl-5-phenyl-1H-pyrazol-3-ol) .
  • Computational Tools : Density Functional Theory (DFT) validates spectral data and predicts electronic properties, as demonstrated for pyrazole-carboxylic acid analogs .

Q. How can purification challenges (e.g., nitro group instability) be addressed during synthesis?

Methodological Answer:

  • Separation Technologies : Use recrystallization (polar solvents) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate nitro-substituted pyrazoles .
  • Stability Considerations : Avoid prolonged exposure to light/heat; monitor via TLC or HPLC to detect decomposition intermediates .

Advanced Research Questions

Q. How can computational reaction path search methods accelerate the design of novel derivatives?

Methodological Answer:

  • ICReDD Framework : Combines quantum chemical calculations (e.g., transition state analysis) with information science to predict feasible reaction pathways. For example, substituent effects on pyrazole reactivity can be modeled to prioritize synthetic targets .
  • Machine Learning : Trained on existing pyrazole reaction datasets to predict regioselectivity in nitration or esterification steps .

Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data for this compound?

Methodological Answer:

  • Data Triangulation : Cross-validate results using multiple techniques (e.g., NMR, HRMS, XRD) .
  • Statistical Analysis : Apply DoE to identify confounding variables (e.g., impurity profiles, solvent purity) and reduce experimental noise .

Q. How do structural modifications (e.g., chloro vs. nitro substituents) impact biological or material properties?

Methodological Answer:

  • Comparative Studies : Compare this compound with analogs like 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide. Use in vitro assays (enzyme inhibition) or DFT to assess electronic effects .
  • Structure-Activity Relationships (SAR) : Nitro groups enhance electrophilicity, influencing binding affinity in medicinal chemistry contexts .

Q. What reactor design principles improve scalability for pyrazole-based syntheses?

Methodological Answer:

  • Continuous Flow Systems : Enhance heat/mass transfer for exothermic nitration steps, reducing decomposition risks .
  • Process Control : Use real-time monitoring (e.g., PAT tools) to adjust parameters like pH or mixing efficiency dynamically .

Q. How can stability studies under varying conditions (pH, temperature) inform storage protocols?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH) and analyze degradation products via LC-MS .
  • Kinetic Modeling : Predict shelf life using Arrhenius equations based on activation energy derived from thermal stress tests .

Q. What methodologies assess the environmental or toxicological risks of this compound?

Methodological Answer:

  • In Silico Toxicology : Use EPA DSSTox models to predict ecotoxicity endpoints (e.g., LC50 for aquatic organisms) .
  • In Vitro Assays : Evaluate cytotoxicity in human cell lines (e.g., HepG2) to identify hazardous intermediates .

Q. How can catalytic systems (e.g., organocatalysts, transition metals) enhance nitro-group functionalization?

Methodological Answer:

  • Metal-Free Catalysis : Explore iodine-mediated nitration to improve selectivity and reduce heavy metal waste .
  • Pd/Cu Systems : Optimize cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups at the pyrazole 1-position .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate
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methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.